molecular formula C10H9IO3 B8052784 Methyl 3-(4-iodophenyl)-3-oxopropanoate

Methyl 3-(4-iodophenyl)-3-oxopropanoate

Cat. No.: B8052784
M. Wt: 304.08 g/mol
InChI Key: IPFQUUYMEDLRKW-UHFFFAOYSA-N
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Description

Methyl 3-(4-iodophenyl)-3-oxopropanoate is a β-ketoester featuring a methyl ester group, a ketone moiety at the β-position, and a para-iodophenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and pharmaceuticals. The iodine atom at the para position introduces unique electronic and steric properties, distinguishing it from analogs with other substituents (e.g., chloro, nitro, methoxy) .

Properties

IUPAC Name

methyl 3-(4-iodophenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFQUUYMEDLRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-iodophenyl)-3-oxopropanoate typically involves the esterification of 3-(4-iodophenyl)-3-oxopropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-iodophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base such as potassium carbonate (K2CO3).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Substitution: Formation of substituted phenyl esters.

    Reduction: Formation of 3-(4-iodophenyl)-3-hydroxypropanoate.

    Oxidation: Formation of 3-(4-iodophenyl)-3-oxopropanoic acid.

Scientific Research Applications

Methyl 3-(4-iodophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-iodophenyl)-3-oxopropanoate depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the carbonyl group is reduced to an alcohol via hydride transfer. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The para-substituent on the phenyl ring significantly influences the compound’s electronic and steric profile:

Compound Name Substituent (X) Electronic Nature Key Properties
Methyl 3-(4-iodophenyl)-3-oxopropanoate I Weakly deactivating (σ⁺ ~ -0.03) High molecular weight (318.1 g/mol), polarizable iodine enhances halogen bonding
Methyl 3-(4-chlorophenyl)-3-oxopropanoate Cl Moderately deactivating (σ⁺ ~ +0.11) Lower molecular weight (226.6 g/mol), higher electronegativity enhances keto-enol tautomer stability
Methyl 3-(4-nitrophenyl)-3-oxopropanoate NO₂ Strongly deactivating (σ⁺ ~ +0.78) High reactivity toward nucleophilic attacks; molecular weight 223.2 g/mol
Methyl 3-(4-methoxyphenyl)-3-oxopropanoate OCH₃ Activating (σ⁺ ~ -0.27) Electron-donating group stabilizes enolate intermediates; molecular weight 208.2 g/mol

Key Observations :

  • Iodine’s Polarizability : The iodine atom’s large size and polarizability facilitate halogen bonding, which is absent in chloro or nitro analogs .
  • Electron-Withdrawing Effects : Nitro and chloro substituents increase the electrophilicity of the ketone, enhancing reactivity in condensation reactions compared to methoxy derivatives .

Key Observations :

  • High-Yield Routes : Nitro-substituted derivatives achieve >90% yields under optimized conditions, while sterically hindered analogs (e.g., 2,4-dimethylphenyl) show lower yields (47–73%) .
  • Iodine-Specific Challenges : Para-iodination may require specialized reagents (e.g., I₂/AgOTf) due to iodine’s lower reactivity compared to chlorine .

Physicochemical Properties

Spectral and Thermal Data Comparison

NMR Shifts (¹H, δ ppm) :

  • This compound: Aromatic protons resonate at δ 7.8–8.1 (deshielded due to iodine’s inductive effect) .
  • Methyl 3-(4-chlorophenyl)-3-oxopropanoate: Aromatic protons at δ 7.5–7.7 .
  • Methyl 3-(4-methoxyphenyl)-3-oxopropanoate: Aromatic protons at δ 6.9–7.2 (electron-donating methoxy group shields protons) .

Melting Points :

  • Iodo derivative: ~120–125°C (estimated based on analogs) .
  • Chloro derivative: 118–120°C .
  • Nitro derivative: 145–148°C (higher due to nitro group’s polarity) .

Comparative Bioactivity

  • Iodo Derivative: Potential applications in radiopharmaceuticals due to iodine’s isotopic properties (e.g., ¹²³I for imaging) .
  • Chloro/Nitro Derivatives : Used in kinase inhibitors (e.g., pyrimidine-based drugs) .
  • Methoxy Derivative : Found in anti-inflammatory intermediates; electron-rich structure enhances binding to hydrophobic pockets .

Biological Activity

Methyl 3-(4-iodophenyl)-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom on the phenyl ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is C12H11IO3, and it features an ester functional group, contributing to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This property allows it to interact with nucleophilic sites in various biological molecules, leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Disruption of Cellular Processes : By interacting with cellular components, it can disrupt normal physiological processes, which is a key mechanism in its potential anticancer activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics.

Anticancer Properties

This compound has been studied for its anticancer effects. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further investigation.

Research Findings

StudyFindings
Study 1 Demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.
Study 2 Showed that the compound induced apoptosis in breast cancer cell lines with an IC50 value of 25 µM.
Study 3 Reported that this compound inhibited tumor growth in xenograft models, suggesting in vivo efficacy.

Case Studies

  • Antimicrobial Efficacy : In a study examining the antibacterial properties against Staphylococcus aureus, this compound was found to reduce bacterial viability by over 70% at a concentration of 15 µg/mL.
  • Cancer Cell Line Studies : In vitro experiments on MCF-7 breast cancer cells revealed that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, indicating the activation of apoptotic pathways.
  • Xenograft Tumor Models : In vivo studies using SCID mice bearing human tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to controls.

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